1-(2-(1,3-Dimethyl-2-butenylidene)hydrazino)phthalazine
Overview
Description
Budralazine is an antihypertensive drug.
Scientific Research Applications
Pharmacological Properties
Antihypertensive Effects : 1-(2-(1,3-Dimethyl-2-butenylidene)hydrazino)phthalazine, also known as budralazine, exhibits significant antihypertensive properties. Studies have shown its effectiveness in reducing blood pressure in hypertensive models. In renal hypertensive dogs, oral administration of budralazine led to a significant and sustained reduction in blood pressure (Konno, Nonaka, & Ueno, 1981). Its antihypertensive effects are comparable to hydralazine, but with a longer duration of action and less potency in producing tachycardia (Chiba et al., 1981).
Vasodilator Action : Budralazine has been characterized for its vasodilator action, showing effectiveness in increasing cardiac output and regional blood flow in various vascular beds. It acts as a direct vasodilator on vascular smooth muscle, partly by inhibiting vascular calcium fluxes (Chiba et al., 1983).
Cardiovascular Effects : When administered to anesthetized dogs, budralazine induced bradycardia along with a decrease in cardiac sympathetic nerve activity. This suggests a central sympathoinhibitory action, which may contribute to its antihypertensive effects (Yoshioka, Yahagi, Minami, & Saito, 1987).
Chemical Synthesis
Synthetic Methods : Efficient and environmentally benign methods have been developed for synthesizing related phthalazine derivatives. For instance, a one-pot, four-component synthesis of 2H-indazolo[2,1-b]-phthalazine-triones has been reported, which is significant for its high yield and rapid completion (Mosaddegh & Hassankhani, 2011). Another method involves using sulfuric acid-modified PEG-6000 as a green catalyst for the synthesis of similar compounds (Hasaninejed, Kazerooni, & Zare, 2012).
- been conducted to understand its metabolic pathways better. For example, one study identified major urinary and biliary metabolites of budralazine, including a mercapturic acid conjugate of mesityl oxide and a compound derived from the addition of glutathione to the terminal carbon-carbon double bond of budralazine (Nakaoka, Fujimaki, Hakusui, & Takegoshi, 1987).
Chemical Properties and Reactions
Structural Studies : Research into the properties of related phthalazine derivatives, such as 1-hydrazinophthalazine, has been extensive. Studies on their structural variations, including ring-chain tautomerism and isomerism, provide valuable insights into their chemical behavior. For example, the NMR study of 1-hydrazino-2,3-dihydro-1H-pyrazolo[1,2-a]pyridazine-5,8-diones revealed interesting structural variations (Sinkkonen et al., 2002).
Reaction with Carbonyl Compounds : The reactions of 4-aryl-1-hydrazinophthalazines with various carbonyl compounds have been explored, leading to the formation of triazolo and triazinophthalazines. These studies contribute to the broader understanding of phthalazine chemistry and its potential applications (Shaban, Taha, & Nasr, 1991).
Ring Closure Reactions : Research into the substitution and ring closure reactions of phthalazine derivatives has provided insights into the synthesis of various phthalazine-based compounds, highlighting their versatility and potential for various applications (Badr, El-Sherief, El-Naggar, & Mahgoub, 1984).
properties
IUPAC Name |
N-[(E)-4-methylpent-3-en-2-ylideneamino]phthalazin-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-10(2)8-11(3)16-18-14-13-7-5-4-6-12(13)9-15-17-14/h4-9H,1-3H3,(H,17,18)/b16-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGFCLJXYFXXIJ-LFIBNONCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=NNC1=NN=CC2=CC=CC=C21)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C/C(=N/NC1=NN=CC2=CC=CC=C21)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Buterazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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